molecular formula C20H25ClN4O B11361302 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

Cat. No.: B11361302
M. Wt: 372.9 g/mol
InChI Key: MHYWENYYYFKYFG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a propyl linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with a suitable isocyanate to form the corresponding urea derivative.

    Introduction of the Piperazine Moiety: The intermediate is then reacted with 1-(3-chloropropyl)-4-phenylpiperazine under appropriate conditions to introduce the piperazine moiety.

    Final Product Formation: The final step involves purification and isolation of the desired product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidized Derivatives: Depending on the oxidizing agent used.

    Reduced Derivatives: With altered functional groups.

    Substituted Compounds: With new substituents replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for biological receptors.

    Medicine: Exploring its pharmacological properties for potential therapeutic uses.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as:

    Receptors: Binding to certain receptors in biological systems, potentially modulating their activity.

    Enzymes: Inhibiting or activating specific enzymes, thereby affecting biochemical pathways.

    Cellular Pathways: Influencing cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(3-(4-methylpiperazin-1-yl)propyl)urea: Differing by the presence of a methyl group instead of a phenyl group.

    1-(3-Chlorophenyl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea: Featuring an ethyl group in place of the phenyl group.

Uniqueness: 1-(3-Chlorophenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is unique due to its specific structural configuration, which imparts distinct biological and chemical properties compared to its analogs

Properties

Molecular Formula

C20H25ClN4O

Molecular Weight

372.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

InChI

InChI=1S/C20H25ClN4O/c21-17-6-4-7-18(16-17)23-20(26)22-10-5-11-24-12-14-25(15-13-24)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H2,22,23,26)

InChI Key

MHYWENYYYFKYFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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